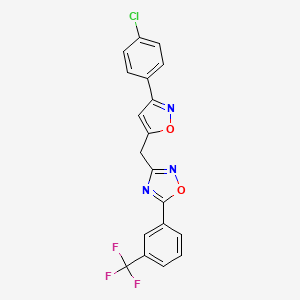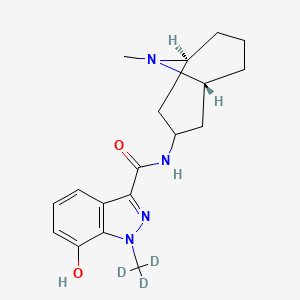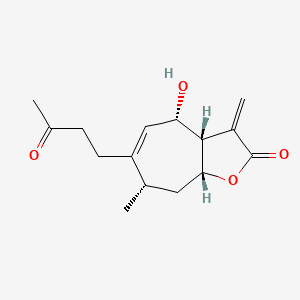
2-Desmethylene-2-hydroxymethyl ethacrynic acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido etacrínico 2-desmetilen-2-hidroximetil-d5 es un derivado deuterado del ácido etacrínico 2-desmetilen-2-hidroximetil. Este compuesto se utiliza a menudo en la investigación científica debido a sus propiedades únicas, que incluyen una mayor estabilidad y la capacidad de rastrear las vías metabólicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido etacrínico 2-desmetilen-2-hidroximetil-d5 normalmente implica la deuteración del ácido etacrínico 2-desmetilen-2-hidroximetil. Este proceso se puede lograr mediante varios métodos, incluida la hidrogenación catalítica utilizando gas deuterio o disolventes deuterados. Las condiciones de reacción a menudo requieren un catalizador como el paladio sobre carbono y se llevan a cabo a temperatura y presión controladas para garantizar la incorporación de átomos de deuterio.
Métodos de producción industrial
En un entorno industrial, la producción del ácido etacrínico 2-desmetilen-2-hidroximetil-d5 puede implicar procesos de deuteración a gran escala. Estos procesos están optimizados para la eficiencia y el rendimiento, a menudo utilizando reactores de flujo continuo y sistemas catalíticos avanzados para lograr altos niveles de incorporación de deuterio.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido etacrínico 2-desmetilen-2-hidroximetil-d5 experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroximetil se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir para formar alcoholes u otros derivados reducidos.
Sustitución: Los átomos de cloro en la parte del ácido etacrínico se pueden sustituir por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno. Estas reacciones generalmente se llevan a cabo en condiciones ácidas o básicas.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan en condiciones anhidras.
Sustitución: Los nucleófilos como los tioles, las aminas o los alcóxidos se pueden utilizar en reacciones de sustitución, a menudo en presencia de una base o en condiciones de reflujo.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos o sustituidos del ácido etacrínico 2-desmetilen-2-hidroximetil-d5, que se pueden utilizar posteriormente en la investigación y las aplicaciones industriales.
Aplicaciones Científicas De Investigación
El ácido etacrínico 2-desmetilen-2-hidroximetil-d5 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como trazador en el estudio de mecanismos de reacción y vías metabólicas.
Biología: Se emplea en experimentos de etiquetado para rastrear la distribución y el metabolismo de los compuestos en sistemas biológicos.
Medicina: Se investiga por sus posibles efectos terapéuticos y como herramienta en el desarrollo de fármacos.
Industria: Se utiliza en la síntesis de compuestos deuterados para diversas aplicaciones industriales, incluidas las farmacéuticas y la ciencia de los materiales.
Mecanismo De Acción
El mecanismo de acción del ácido etacrínico 2-desmetilen-2-hidroximetil-d5 implica su interacción con objetivos y vías moleculares específicos. Los átomos de deuterio en el compuesto pueden influir en la velocidad de las reacciones metabólicas, proporcionando información sobre la cinética y la dinámica de estos procesos. Los objetivos moleculares pueden incluir enzimas, receptores y otras proteínas involucradas en las vías metabólicas.
Comparación Con Compuestos Similares
El ácido etacrínico 2-desmetilen-2-hidroximetil-d5 se puede comparar con otros compuestos deuterados, como:
Ácido etacrínico deuterado: Similar en estructura pero con diferentes patrones de etiquetado de deuterio.
Compuestos hidroximetil deuterados: Compuestos con átomos de deuterio en el grupo hidroximetil, utilizados para fines de investigación similares.
La singularidad del ácido etacrínico 2-desmetilen-2-hidroximetil-d5 radica en su etiquetado específico de deuterio, lo que proporciona ventajas distintas en el rastreo y el estudio de las vías metabólicas.
Propiedades
Fórmula molecular |
C13H14Cl2O5 |
|---|---|
Peso molecular |
326.18 g/mol |
Nombre IUPAC |
2-[2,3-dichloro-4-[3,3,4,4,4-pentadeuterio-2-(hydroxymethyl)butanoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C13H14Cl2O5/c1-2-7(5-16)13(19)8-3-4-9(12(15)11(8)14)20-6-10(17)18/h3-4,7,16H,2,5-6H2,1H3,(H,17,18)/i1D3,2D2 |
Clave InChI |
JZUOOKOWCATTNI-ZBJDZAJPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C(CO)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
SMILES canónico |
CCC(CO)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


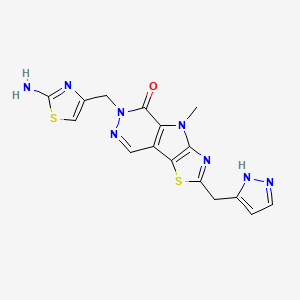

![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)

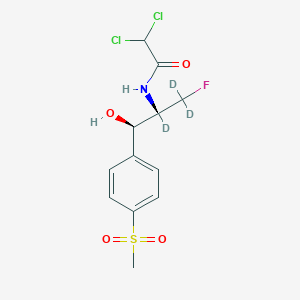
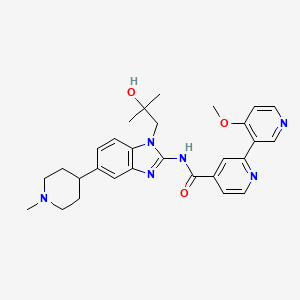

![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)


![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)
